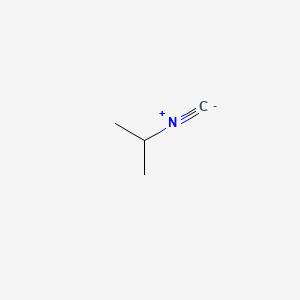

Isopropyl isocyanide

Descripción

Historical Trajectory and Evolution of Isocyanide Chemistry

The journey of isocyanide chemistry began in 1859 with the synthesis of the first isocyanide, allyl isocyanide, by Lieke through the reaction of allyl iodide and silver cyanide. mdpi.comresearchgate.net However, for nearly a century, the field saw limited progress, with only a small number of isocyanides being prepared. mdpi.com A significant breakthrough occurred in 1958 when new methods for synthesizing isocyanides by dehydrating formylamines were introduced, making them much more accessible for research. mdpi.comkirj.ee This development paved the way for the discovery of pivotal reactions, such as the Ugi four-component reaction (U-4CR) in 1959, which revolutionized the use of isocyanides in organic synthesis. mdpi.comresearchgate.net

The first naturally occurring isocyanide, xanthocillin, was isolated in 1950 from the mold Penicillium notatum. wikipedia.orgmdpi.comacs.org This discovery revealed the presence of isocyanides in natural systems and spurred further investigation into their biological roles. wikipedia.orgacs.org Since then, hundreds of isocyanides have been isolated from various natural sources, including bacteria, fungi, and marine sponges. acs.orgnih.gov

Unique Electronic Structure and Reactivity Paradigms of Isocyanides

The electronic structure of isocyanides is a subject of considerable interest and is often described by two primary resonance structures: one featuring a triple bond between the nitrogen and carbon atoms with a formal positive charge on nitrogen and a negative charge on carbon, and another depicting a double bond with a carbene-like divalent carbon. wikipedia.orgnih.gov High-level valence bond calculations suggest that the carbenic structure is the predominant contributor, with a secondary zwitterionic character. rsc.orgrsc.org This dual nature, often referred to as being "molecular chameleons," allows isocyanides to act as both nucleophiles (through the carbon lone pair) and electrophiles (due to the low-energy π* orbitals). nih.govacs.org

The C-N bond distance in isocyanides is approximately 115.8 pm, and the C-N-C bond angle is nearly 180°, indicating a linear geometry. wikipedia.org This linearity is attributed to the stabilizing effect of the nitrogen's π lone pair donation. rsc.orgrsc.org Spectroscopically, isocyanides exhibit a characteristic C≡N stretching frequency in the infrared (IR) spectrum around 2150-2110 cm⁻¹. In ¹³C NMR spectroscopy, the isocyanide carbon resonates at a distinctively deshielded chemical shift of approximately 156-170 ppm. scripps.edu

Isocyanides exhibit a rich and diverse reactivity. They are stable towards strong bases but are sensitive to acids, hydrolyzing to formamides in the presence of aqueous acid. wikipedia.org A hallmark of isocyanide chemistry is their participation in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which allow for the efficient construction of complex molecules from simple starting materials in a single step. wikipedia.orgfrontiersin.org They can also undergo cycloaddition reactions and insertions into various bonds, highlighting their carbene-like character. wikipedia.orgthieme-connect.de The ambident nature of the cyanide ion (CN⁻) is fundamental to understanding isocyanide formation. embibe.comdspaces.org In reactions with alkyl halides, the use of ionic cyanides like KCN predominantly yields alkyl cyanides, whereas covalent cyanides like AgCN favor the formation of isocyanides. doubtnut.com This is because in AgCN, the nitrogen atom's lone pair is more available for nucleophilic attack. doubtnut.compw.live

Significance of Alkyl Isocyanides in Contemporary Chemical Research

Alkyl isocyanides, including isopropyl isocyanide, are of significant importance in modern chemical research due to their versatile reactivity. rsc.orgrsc.org They serve as crucial building blocks in organic synthesis, particularly in the construction of heterocyclic compounds and in the framework of multicomponent reactions. thieme-connect.dersc.org The application of isocyanide-based multicomponent reactions (IMCRs) has become a powerful tool in combinatorial chemistry and drug discovery, enabling the rapid synthesis of large libraries of diverse molecules for screening. nih.govnih.gov

Furthermore, alkyl isocyanides act as ligands in coordination and organometallic chemistry, forming stable complexes with a variety of transition metals. wikipedia.orgrsc.org Their electronic properties are comparable to carbon monoxide, making them valuable for studying metal-ligand interactions and catalysis. rsc.org The coordination of an isocyanide to a metal center can significantly alter its reactivity, opening up new avenues for catalytic transformations. acs.orgru.nl The development of new synthetic methods and the exploration of novel reactions involving alkyl isocyanides continue to be active areas of research, with potential applications in materials science, medicinal chemistry, and beyond. rsc.orgchemimpex.com

Overview of this compound's Role in Modern Organic Synthesis and Beyond

This compound, with the chemical formula (CH₃)₂CHNC, is a prominent member of the alkyl isocyanide family. sigmaaldrich.com It serves as a key reagent in numerous synthetic transformations, most notably in the Ugi and Passerini multicomponent reactions. smolecule.com These reactions are highly valued in drug discovery for their ability to rapidly generate molecular diversity. For instance, in the Ugi reaction, this compound reacts with a ketone or aldehyde, an amine, and a carboxylic acid to produce α-acylamino amides. smolecule.com

Beyond its role in MCRs, this compound is utilized in the synthesis of various other compounds. It can be used to prepare N,N'-diisopropylcarbodiimide (DIC) analogs, which are coupling agents in organic synthesis. smolecule.comsigmaaldrich.com It also participates in the preparation of dinuclear copper complexes with potential catalytic applications and in the synthesis of functionalized polymers. sigmaaldrich.comsmolecule.comsigmaaldrich.com Research has also explored its use in the synthesis of novel therapeutic agents, with some isocyanide derivatives showing antimicrobial properties. Studies have also investigated the interaction of this compound with enzymes, such as heme oxygenases. acs.orgnih.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 598-45-8 |

| Molecular Formula | C₄H₇N |

| Molecular Weight | 69.11 g/mol |

| Boiling Point | 75 °C |

| Density | 0.733 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.371 |

| SMILES | CC(C)[N+]#[C-] |

| InChI Key | MJZUMMKYWBNKIP-UHFFFAOYSA-N |

| Sources: sigmaaldrich.comsmolecule.comchemsrc.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature |

| Infrared (IR) Spectroscopy | C≡N stretch at ~2150 cm⁻¹ |

| ¹³C Nuclear Magnetic Resonance (NMR) | Isocyanide carbon signal at ~157 ppm |

| Sources: spectrabase.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-isocyanopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-4(2)5-3/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZUMMKYWBNKIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208532 | |

| Record name | Isopropyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-45-8 | |

| Record name | Isopropyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Isopropyl Isocyanide

Dehydration Protocols for N-Isopropylformamide

The dehydration of N-isopropylformamide is a common and effective method for the synthesis of isopropyl isocyanide. This transformation can be achieved using a variety of dehydrating agents, each with its own advantages and mechanistic nuances.

Classical Dehydrating Agents and Reaction Optimization (e.g., Phosphorus Oxychloride, Thionyl Chloride)

Phosphorus oxychloride (POCl₃) is a widely used reagent for the dehydration of N-substituted formamides to their corresponding isocyanides. mdpi.comwikipedia.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproducts. wikipedia.org Optimization of reaction conditions is crucial for achieving high yields. For instance, the synthesis of this compound via the dehydration of N-isopropylformamide using phosphorus oxychloride has been reported to yield 38% under optimized conditions. Due to the low boiling point of this compound, specialized separation techniques, such as using low-boiling petroleum ether during extraction, are necessary to minimize product loss during distillation. orgsyn.org

Interactive Data Table: Dehydration of N-alkylformamides

| Dehydrating Agent | Base | Substrate | Product | Yield (%) | Reference |

| POCl₃ | Pyridine | N-cyclohexylformamide | Cyclohexyl isocyanide | 73-79 | orgsyn.org |

| POCl₃ | Pyridine | N-isopropylformamide | This compound | 38 | orgsyn.org |

| POCl₃ | Pyridine | N-n-butylformamide | n-Butyl isocyanide | 61 | orgsyn.org |

| POCl₃ | Pyridine | N-t-butylformamide | t-Butyl isocyanide | 68 | orgsyn.org |

| POCl₃ | Pyridine | N-benzylformamide | Benzyl isocyanide | 56 | orgsyn.org |

Thionyl chloride (SOCl₂) is another classical dehydrating agent employed for this transformation. wikipedia.orgwikipedia.org Similar to phosphorus oxychloride, it is used in conjunction with a base. wikipedia.org While effective, the use of thionyl chloride can sometimes lead to slower reaction times and may require elevated temperatures or a large excess of the reagent. google.com

Reagent-Specific Dehydration Mechanisms

The mechanism of dehydration using phosphorus oxychloride in the presence of a base like triethylamine is thought to proceed through several steps. nih.govresearchgate.net The formamide (B127407) oxygen atom acts as a nucleophile, attacking the phosphorus atom of POCl₃. This is followed by elimination of chloride and subsequent deprotonation by the base to form an intermediate. Further elimination steps, facilitated by the base, lead to the formation of the isocyanide and phosphate (B84403) byproducts.

In the case of thionyl chloride, the reaction with a primary amide can lead to the formation of a nitrile. wikipedia.org With secondary formamides, chloroiminium ions are generated. wikipedia.org The dehydration of primary formamides to isocyanides with thionyl chloride proceeds through the formation of an intermediate that subsequently eliminates sulfur dioxide and hydrochloric acid to yield the final product. wikipedia.org

Sustainable Approaches and Green Chemistry Considerations in Dehydration

Recent research has focused on developing more sustainable and environmentally friendly methods for isocyanide synthesis. mdpi.com One approach involves using phosphorus oxychloride in the presence of triethylamine as both a base and a solvent, which can lead to high yields in a very short reaction time (less than 5 minutes) at 0°C. mdpi.comnih.gov This method offers advantages such as increased speed, milder conditions, high purity, and minimal waste. mdpi.com

Investigations into greener solvents have also been a key area of focus. rsc.org While dichloromethane (B109758) is a common solvent for these dehydrations, its hazardous nature has prompted the search for alternatives. rsc.org Comparing different dehydrating agents has shown that for non-sterically hindered aliphatic N-formamides, p-toluenesulfonyl chloride (p-TsCl) can be a superior reagent to POCl₃ in terms of yield and E-factor (a measure of waste generated). rsc.org Mechanochemical approaches, which involve grinding solid reactants together, are also being explored as a way to reduce solvent use and reagent toxicity. beilstein-journals.orgnih.gov Additionally, performing isocyanide-based multicomponent reactions in water is a significant step towards greener synthesis, as it can accelerate reaction rates and simplify workup procedures. acs.org

Alternative Synthetic Routes

Beyond the dehydration of formamides and the carbylamine reaction, other synthetic strategies have been developed for the preparation of this compound.

Reduction of Iso(thio)cyanates

Nucleophilic Substitution Reactions

One of the most traditional and fundamental methods for the synthesis of isocyanides is through the nucleophilic substitution reaction between an alkyl halide and a metal cyanide salt. thieme-connect.de The cyanide ion (CN⁻) is an ambident nucleophile, meaning it possesses two nucleophilic centers: the carbon and the nitrogen atom. The regioselectivity of the attack—whether it forms a nitrile (R-C≡N) or an isocyanide (R-N≡C)—is highly dependent on the nature of the metal cation and the reaction conditions. organicmystery.com

For the synthesis of this compound, the reaction is typically carried out using an isopropyl halide (e.g., isopropyl iodide) and silver cyanide (AgCN). jncollegeonline.co.inmugberiagangadharmahavidyalaya.ac.in In the case of silver cyanide, the bond between silver and carbon is significantly covalent. This reduces the availability of the lone pair on the carbon atom, making the lone pair on the nitrogen atom the more accessible site for nucleophilic attack on the alkyl halide. organicmystery.comstackexchange.com The reaction proceeds via an S_N2 mechanism, resulting in the formation of this compound as the major product. mugberiagangadharmahavidyalaya.ac.in

Reaction Scheme: (CH₃)₂CH-X + AgCN → (CH₃)₂CH-NC + AgX (where X = I, Br, Cl)

While the silver cyanide method is classic, other cyanide sources can be employed. The use of trimethylsilyl (B98337) cyanide (TMSCN) in conjunction with a Lewis acid like titanium(IV) chloride has also been reported for the synthesis of isocyanides from alkyl halides. thieme-connect.de

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isopropyl Iodide | AgCN | Aqueous-ethanolic solution, heat | This compound | Variable | mugberiagangadharmahavidyalaya.ac.in |

| erythro-2-methylthio-3-bromobutane | AgCN | 2 hours | Corresponding isonitrile | Good | stackexchange.com |

| Alkyl Halides | [Ag(CN)₂]⁻ salts | MeCN | Benzylic Isocyanides | Good | thieme-connect.de |

Ring-Opening Reactions with Cyanide Sources

Ring-opening reactions provide an alternative pathway to isocyanides, starting from cyclic precursors such as epoxides or oxazolines. These methods are particularly valuable for creating functionalized isocyanides with controlled stereochemistry.

Epoxide Ring-Opening:

The ring-opening of epoxides with a cyanide source, often referred to as the Gassman method, is a powerful technique for synthesizing β-hydroxy isonitriles. researchgate.netd-nb.info In this reaction, a suitable epoxide is treated with trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂), zinc chloride (ZnCl₂), or titanium tetrachloride (TiCl₄). thieme-connect.deacs.org

The Lewis acid activates the epoxide by coordinating to the oxygen atom, facilitating nucleophilic attack by the cyanide source. thieme-connect.de The isocyano group (from TMSCN) attacks one of the epoxide carbons, leading to the opening of the ring. For unsymmetrical epoxides, the attack typically occurs at the more substituted carbon atom with inversion of stereochemistry. acs.orgmasterorganicchemistry.com The subsequent workup yields a β-hydroxy isonitrile. To obtain this compound itself, an appropriate precursor would be required, but this method is a general route to the isocyanide functional group.

Reaction Scheme: Propylene (B89431) oxide + TMSCN --(cat. ZnI₂)--> 1-isocyano-2-propanol (after hydrolysis)

Oxazoline (B21484) Ring-Opening:

2-Oxazolines are another class of heterocyclic compounds that can serve as precursors to isocyanides. beilstein-journals.org The ring-opening of oxazolines can be promoted under various conditions. For instance, acid-catalyzed hydrolysis of an oxazoline can yield a β-formamido alcohol. beilstein-journals.org This intermediate can then be subjected to a dehydration reaction (e.g., using POCl₃ or TsCl) to furnish the target isocyanide. This two-step sequence from the oxazoline provides a viable, albeit indirect, route to the isocyanide functionality. More direct methods involving base-promoted ring-opening N-alkylation have also been explored. beilstein-journals.org

| Substrate | Reagent(s) | Catalyst/Conditions | Intermediate/Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexene oxide | TMSCN | ZnI₂ (catalytic) | trans-2-Isocyanocyclohexanol | Good | masterorganicchemistry.com |

| General Epoxides | TMSCN | 0.5 mol% ZnI₂ | β-Hydroxyisonitriles | Variable | acs.org |

| 2-Methyl-2-oxazoline | Benzyl bromide, KOt-Bu | DMC, 80°C | N-(2-acetoxyethyl)-N-benzylamine | Good | beilstein-journals.org |

| 3-Amido-2-phenyl azetidines | Cu(OTf)₂ or CF₃COOH | Heat | Chiral 2-Oxazolines | High | mdpi.com |

Mechanistic Investigations and Reactivity Profiles of Isopropyl Isocyanide

α-Addition Reactions

The carbene-like character of the isocyanide carbon is central to its ability to undergo α-addition reactions. thieme-connect.de In these reactions, both a nucleophile and an electrophile add to the same carbon atom of the isocyanide group. This process can be conceptualized as the insertion of the isocyanide carbon into a σ-bond. thieme-connect.de

Nucleophilic Additions to the Isocyanide Carbon (e.g., Amines, Alcohols)

Isopropyl isocyanide reacts with nucleophiles such as amines and alcohols. iitk.ac.in The reaction with primary amines, known as the carbylamine reaction, proceeds via nucleophilic addition of the amine to the isocyanide carbon. iitk.ac.in This is typically followed by proton transfer to form a carbinolamine intermediate, which can then rearrange to form substituted ureas. iitk.ac.in Similarly, alcohols can add to the isocyanide carbon to form carbamate (B1207046) derivatives. mdpi.com However, these reactions often require specific conditions, such as catalytic activation by a metal and increased temperature, particularly for reactions with amines. acs.org At physiological pH, isocyanides are generally inert towards water, thiols, alcohols, and amines. acs.org

The nucleophilic addition of alcohols to isocyanides can also be a key step in more complex transformations. For instance, in the presence of Hg(II) ions and water, isocyanides can be converted to amines, with the formation of carbamate intermediates from the reaction with alcohol co-solvents being observed. mdpi.com

Electrophilic Additions (e.g., Acids, Halogens)

The isocyanide group is also susceptible to attack by electrophiles. Reactions with acids, such as hydrogen halides, and halogens like chlorine and bromine, are characteristic electrophilic addition reactions. kahedu.edu.in In the case of acid-catalyzed hydrolysis, the reaction is proposed to involve a rapid, pre-equilibrium C-protonation of the isocyanide. researchgate.net This is followed by a rate-determining attack of water on the now electron-deficient carbon of the protonated isocyanide. researchgate.net

The addition of halogens to the isocyanide carbon proceeds through an electrophilic attack mechanism. As a halogen molecule (e.g., Br₂) approaches, its bond becomes polarized, leading to a heterolytic cleavage where one halogen atom acts as an electrophile. libretexts.org This electrophilic halogen then attacks the isocyanide carbon.

Mechanistic Insights into α-Adduct Formation

The formation of an α-adduct is a critical step in many reactions involving isocyanides, including multicomponent reactions. mdpi.com This adduct arises from the simultaneous addition of a cationic species and an anionic species to the isocyanide carbon. biochempress.com

Computational studies, specifically using Density Functional Theory (DFT), have provided significant insights into the mechanism of α-adduct formation. For the reaction between isocyanides and carboxylic acids, it has been shown that the reaction starts with a concerted α-addition of the acid to the isocyanide, leading to an acyl imidate intermediate. researchgate.net This intermediate can then undergo further rearrangements.

In the context of multicomponent reactions like the Ugi reaction, the α-adduct is formed from the reaction of a nitrilium ion with a carboxylate anion. mdpi.combeilstein-journals.org The nitrilium ion itself is generated from the nucleophilic attack of the isocyanide on an imine or iminium ion. mdpi.comnih.gov Quantum chemical calculations have supported the direct formation of the α-adduct from the constituent cation, anion, and isocyanide in a three-component reaction under suitable conditions. biochempress.com

Multicomponent Reactions (MCRs) Featuring this compound

This compound is a key component in various multicomponent reactions (MCRs), which are highly efficient one-pot transformations that combine three or more reactants to form a complex product. mdpi.com Isocyanide-based MCRs (IMCRs) are particularly valuable for creating molecular diversity. rsc.org

The Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide chemistry, involving the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govwikipedia.org This reaction is known for its high atom economy and generally high yields. wikipedia.orgacs.org

The Ugi reaction exhibits a broad scope and tolerates a wide variety of functional groups, making it a powerful tool in combinatorial chemistry and drug discovery. beilstein-journals.orgacs.orgscispace.com

Aldehydes and Ketones : A wide range of aldehydes and ketones can be used. beilstein-journals.org

Amines : Primary and secondary amines, as well as ammonia (B1221849) and hydrazine (B178648) derivatives, can participate in the reaction. scispace.com

Carboxylic Acids : Various carboxylic acids are suitable for the Ugi reaction. mdpi.com In some variations, other acidic components like hydrazoic acid or phenols can be used. nih.govwikipedia.org

Isocyanides : A diverse array of isocyanides, including this compound, can be employed. scispace.com

The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. Polar solvents like methanol (B129727), ethanol, or even water are typically used, although polar aprotic solvents can also be effective. beilstein-journals.orgwikipedia.orgillinois.edu The reaction is usually exothermic and can be completed within minutes after the addition of the isocyanide. wikipedia.org

The functional group tolerance of the Ugi reaction is extensive, allowing for the incorporation of various substituents in the final product. beilstein-journals.orgacs.org This versatility has been exploited in the synthesis of complex molecules, including peptidomimetics, heterocycles, and natural product analogs. rsc.orgnih.gov Post-condensation modifications of the Ugi product are also common, further expanding the accessible chemical space. illinois.edu

| Component | Examples of Tolerated Groups |

| Aldehyde/Ketone | Aliphatic, Aromatic |

| Amine | Primary, Secondary, Ammonia, Hydrazine derivatives |

| Carboxylic Acid | Aliphatic, Aromatic |

| Isocyanide | Aliphatic (e.g., Isopropyl), Aromatic |

Mechanistic Pathways and Nitrilium Ion Intermediate

The reactivity of this compound in multicomponent reactions (MCRs) is fundamentally governed by the formation of a key reactive intermediate: the nitrilium ion. acs.org This species is a common mechanistic feature in both the Ugi and Passerini reactions. acs.org The formation of the nitrilium ion begins with the nucleophilic attack of the isocyanide carbon atom on an electrophilic carbonyl carbon (from an aldehyde or ketone) or an imine carbon. nih.govmdpi.com In the context of the Passerini reaction, the electrophilicity of the carbonyl group is often enhanced by activation, for instance, through hydrogen bonding with a carboxylic acid. nih.govnih.gov The subsequent addition of the isocyanide to this activated carbonyl leads to the formation of the nitrilium intermediate. nih.govencyclopedia.pub

This intermediate is highly reactive and readily attacked by a nucleophile. nih.govmdpi.com In the Passerini reaction, the nucleophile is the carboxylate anion, while in the Ugi reaction, it is the anion of the acid component which attacks the nitrilium ion formed from the condensation of an amine, a carbonyl compound, and the isocyanide. nih.govmdpi.com The pathway can be influenced by the solvent; in polar solvents, the reaction may proceed via an ionic mechanism where the carbonyl is first protonated, facilitating the isocyanide attack to form the nitrilium ion. wikipedia.org In contrast, a concerted, non-ionic mechanism is proposed for reactions in aprotic solvents at high concentrations. nih.govwikipedia.org The study of these intermediates has opened new synthetic possibilities by allowing for their selective interception, leading to "interrupted" reaction pathways that expand the scope of traditional MCRs. acs.org

Applications in the Synthesis of Complex Molecular Architectures

This compound is a versatile C1 synthon utilized as a key building block in the synthesis of complex and intricate molecular architectures. chemimpex.comresearchgate.net Its unique reactivity is harnessed in isocyanide-based multicomponent reactions (IMCRs) to efficiently construct molecules with significant structural diversity, which is of high value in medicinal chemistry, materials science, and drug discovery. chemimpex.commdpi.commdpi.com

The utility of this compound extends to the preparation of a wide array of compounds, including:

Bioactive Molecules and Pharmaceuticals: It is a crucial intermediate in the synthesis of potential drug candidates and other bioactive molecules. chemimpex.commdpi.com The Passerini reaction, for example, allows for the creation of α-acyloxycarboxamides, scaffolds present in pharmacologically active depsipeptides and peptidomimetics. mdpi.comresearchgate.net

Heterocycles: IMCRs are pivotal in synthesizing heterocyclic compounds. nih.gov For instance, the Groebke–Blackburn–Bienaymé reaction, a [4+1] cycloaddition involving an isocyanide, yields 3-aminoimidazoles, which are precursors to various bioactive agents. mdpi.comencyclopedia.pub

Polymers and Advanced Materials: this compound derivatives are employed in the formulation of functionalized polymers and other advanced materials, enabling the creation of materials with specifically tailored properties. chemimpex.com

Peptidomimetics: Both the Ugi and Passerini reactions are instrumental in generating peptide-like frameworks, demonstrating the broad scope and versatility of isocyanide chemistry in mimicking biological structures. acs.orgresearchgate.net

The strategic use of diiron organometallic complexes can further assist and promote isocyanide transformations, including insertion and coupling reactions, to build complex molecular structures under more sustainable conditions. mdpi.com

Solid-Phase Ugi Synthesis Methodologies

The Ugi four-component reaction (U-4CR), which utilizes an isocyanide, an amine, a carbonyl compound, and a carboxylic acid, has been effectively adapted to solid-phase organic synthesis (SPOS). nih.govmdpi.com This combination of MCRs with solid-phase techniques provides a powerful platform for the rapid generation of large, structurally diverse compound libraries, a critical process in drug discovery. encyclopedia.pubnih.gov The modification of the Ugi reaction for solid-phase synthesis was first developed approximately two decades after its initial discovery. encyclopedia.pubpreprints.org

In a typical solid-phase Ugi synthesis, one of the components is anchored to a solid support (resin). For example, a resin-bound amino acid can serve as both the amine and carboxylic acid component. nih.gov The reaction proceeds by treating the resin with the other soluble components, such as a ketone and this compound, often in a solvent mixture like acetonitrile/methanol at elevated temperatures. nih.gov After the reaction is complete, the resin is washed to remove excess reagents and byproducts, and the final product is cleaved from the solid support. nih.govmdpi.com This methodology simplifies purification and allows for the efficient, parallel synthesis of numerous analogues. researchgate.net Studies have explored the use of various resins, linkers, and even "green" solvents to optimize these solid-phase syntheses. mdpi.com

Table 1: Example of Solid-Phase Ugi Reaction Scope This interactive table showcases the versatility of the solid-phase Ugi reaction using a polymer-supported glutamic acid with various ketones and isocyanides.

| Ketone | Isocyanide | Product Yield | Purity |

| Acetone | tert-Butyl isocyanide | High | >95% |

| Cyclohexanone | tert-Butyl isocyanide | High | >95% |

| Acetone | Cyclohexyl isocyanide | High | >95% |

| Cyclohexanone | Cyclohexyl isocyanide | High | >95% |

| Acetone | Benzyl isocyanide | High | >95% |

| Cyclohexanone | Benzyl isocyanide | High | >95% |

| Data derived from research on the solid-phase synthesis of N-substituted pyrrolidinones. nih.gov |

The Passerini Three-Component Reaction (P-3CR)

Scope and Synthetic Utility for α-Acyloxycarboxamides

Discovered by Mario Passerini in 1921, the Passerini three-component reaction (P-3CR) is the first reported isocyanide-based multicomponent reaction. encyclopedia.pubwikipedia.org It involves the one-pot reaction of an isocyanide (like this compound), a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to directly synthesize α-acyloxycarboxamides. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of combinatorial chemistry due to its operational simplicity and its ability to rapidly generate diverse libraries of compounds from simple starting materials. mdpi.comnih.gov

The synthetic utility of the P-3CR is broad, as it provides three points of diversity corresponding to the three input components. nih.gov This allows for extensive variation of substituents, making it a powerful tool for creating scaffolds found in natural products and pharmacologically active compounds. mdpi.comresearchgate.net For example, researchers have prepared libraries of α-acyloxy carboxamides to investigate the metabolic stability of the ester moiety, finding that steric bulk near the ester bond can increase hydrolytic stability. nih.gov The reaction tolerates a wide range of functional groups on both the aldehyde and carboxylic acid components, from simple aliphatic to complex aromatic and heterocyclic structures. mdpi.comnih.gov

Table 2: Substrate Scope in the Synthesis of α-Acyloxycarboxamides This interactive table illustrates the versatility of the P-3CR with different aldehydes, using a triterpenoid (B12794562) as the carboxylic acid component and tert-butyl isocyanide.

| Aldehyde | Aldehyde Type | Product Yield |

| 4-Nitrobenzaldehyde | Aromatic (deactivated) | 79% |

| 4-Chlorobenzaldehyde | Aromatic (deactivated) | 68% |

| 4-Methoxybenzaldehyde | Aromatic (activated) | 25% |

| Isovaleraldehyde | Aliphatic | 59% |

| Data derived from the synthesis of triterpenoid-derived α-acyloxycarboxamides. mdpi.com |

Proposed Mechanisms and Role of Solvent Systems

The mechanism of the Passerini reaction is highly dependent on the reaction conditions, particularly the solvent system. wikipedia.org Two primary mechanistic pathways have been proposed:

Concerted (Non-ionic) Pathway: This mechanism is theorized to occur in aprotic solvents and at high reactant concentrations. wikipedia.orgorganic-chemistry.org It involves a trimolecular, cyclic transition state where hydrogen bonding plays a crucial role. organic-chemistry.org The carboxylic acid, carbonyl compound, and isocyanide react in a concerted fashion through a sequence of nucleophilic additions to form an imidate intermediate, which then undergoes a Mumm rearrangement to yield the final α-acyloxycarboxamide product. wikipedia.orgnih.gov

Ionic Pathway: In polar solvents like methanol or water, an ionic mechanism is favored. wikipedia.org This pathway begins with the protonation of the carbonyl group by the acid, which increases its electrophilicity. wikipedia.org The isocyanide then performs a nucleophilic attack on the activated carbonyl, forming a nitrilium ion intermediate. encyclopedia.pubwikipedia.org This is followed by the addition of the carboxylate to the nitrilium ion and subsequent acyl group transfer to afford the Passerini product. wikipedia.org

Recent studies have provided new insights into the role of solvents. Contrary to the belief that polar, protic solvents slow the reaction by competing with the carboxylic acid, strong hydrogen bond-donating (HBD) solvents have been shown to accelerate the P-3CR. acs.org

Table 3: Effect of Solvent on Passerini Reaction Rate This interactive table compares the reaction rates in different solvent systems.

| Solvent System (Cosolvent in CH₂Cl₂) | HBD Property | Relative Reaction Rate | Notes |

| CH₂Cl₂ (DCM) | Weak | Baseline | Common aprotic solvent. acs.org |

| MeCN | Weak | Slower than DCM | Aprotic solvent. acs.org |

| HFIP (20% v/v) | Strong | Significantly Faster | Strong HBD solvent accelerates kinetics. acs.org |

| TFE (20% v/v) | Moderate | Faster | Weaker HBD than HFIP, but still accelerates. acs.org |

| Methanol (MeOH) | Protic/HBD | Inhibited | No product formation observed. acs.org |

| Water (with LiCl or Triton X-100) | Protic/HBD | Faster than DCM | Slower than HFIP:CH₂Cl₂ mixture. acs.org |

| Data derived from kinetic studies on the Passerini three-component reaction. acs.org |

Variants and Extensions (e.g., Passerini–Smiles Reaction, Passerini Tetrazole Reaction)

The scope of the Passerini reaction has been significantly expanded through various modifications where the carboxylic acid component is replaced by other acidic nucleophiles.

Passerini–Smiles Reaction: In this variant, an electron-deficient phenol, such as 2-nitrophenol, replaces the carboxylic acid. nih.govrsc.org The mechanism is believed to involve the activation of the aldehyde by the weakly acidic phenol, followed by isocyanide attack. The resulting intermediate undergoes an irreversible Smiles rearrangement, leading to the formation of an α-aryloxy amide instead of an α-acyloxy amide. nih.govensta-paris.fr

Passerini Tetrazole Reaction: This lesser-used variant employs a tetrazole in place of the carboxylic acid. acs.org Recent improvements to this reaction utilize trimethylsilyl (B98337) azide (B81097) (TMSN₃) in a water/methanol solvent system under ultrasound irradiation to generate the tetrazole in situ. acs.org

Other Extensions: The synthetic utility of the P-3CR has been further broadened by employing other classes of compounds as the acid component. These include:

Alcohols: In the presence of specific catalytic systems (e.g., Cu(II)/TEMPO), alcohols can be used in place of aldehydes, as they are oxidized in situ. encyclopedia.puborganic-chemistry.org In other cases, alcohols can act as the nucleophilic component.

Silanols: The use of silanols (e.g., triphenylsilanol) leads to the formation of α-siloxyamides. nih.govorganic-chemistry.orgacs.org

Phosphinic Acids: Phenylphosphinic acid has been used to generate α-(phosphinyloxy)amides. acs.org

Phthalimides: The acidic N-H moiety of phthalimide (B116566) can participate in the reaction, acting as the acid component to yield complex amide structures. acs.org

Cycloaddition Reactions

Cycloaddition reactions involving this compound are powerful methods for constructing cyclic and heterocyclic systems. The isocyanide can act as a one-carbon component in these transformations.

[1+3] Cycloadditions (e.g., with Azomethine Ylides)

The [1+3] cycloaddition of azomethine ylides to various dipolarophiles is a well-established method for synthesizing five-membered nitrogen-containing heterocycles. mdpi.com Azomethine ylides, which are 1,3-dipoles of the allyl anion type, can be generated in situ from various precursors, including the decarboxylative condensation of α-amino acids with carbonyl compounds or the extrusion of trimethylsilylmethoxide from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. mdpi.comresearchgate.net

While the reaction of azomethine ylides with electron-deficient alkenes and alkynes is common, their cycloaddition to heteroatom multiple bonds, such as in carbonyl compounds, is also known. mdpi.com Research has demonstrated that azomethine ylides can react with aldehydes and ketones to yield oxazolidine (B1195125) derivatives. mdpi.com For instance, the reaction of a nonstabilized azomethine ylide with various aromatic aldehydes leads to the formation of 5-aryloxazolidines. mdpi.com

In the context of this compound, its participation in [1+3] cycloadditions with azomethine ylides would be influenced by steric factors. The bulky isopropyl group might hinder the approach of the ylide. royalsocietypublishing.org Studies on similar 1,3-dipolar cycloadditions have shown that sterically hindered amino acids, such as isopropylglycine, may fail to form the expected products. royalsocietypublishing.org However, the electronic nature of the isocyanide, with its carbene-like character, makes it a potential partner in such reactions, although specific examples focusing solely on this compound are not extensively detailed in the provided search results.

The general mechanism for the [1+3] cycloaddition of an azomethine ylide to a dipolarophile proceeds through a concerted pathway, where the highest occupied molecular orbital (HOMO) of the ylide interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. mdpi.com The regioselectivity and stereoselectivity of the reaction are governed by both electronic and steric factors of the reacting partners.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Azomethine Ylide | Aldehyde/Ketone | Oxazolidine | mdpi.com |

| Nonstabilized Azomethine Ylide | Isatoic Anhydride (B1165640) | Benzodiazepinone | researchgate.net |

| Azomethine Ylide (from Isopropylglycine) | Dipolarophile | No reaction (steric hindrance) | royalsocietypublishing.org |

[4+1] Cycloadditions (e.g., with Tetrazines)

This compound participates in [4+1] cycloaddition reactions with 1,2,4,5-tetrazines. smolecule.comnih.gov This type of reaction is a form of inverse electron demand Diels-Alder (iEDDA) reaction, where the electron-poor tetrazine (LUMO) reacts with the electron-rich isocyanide (HOMO). nih.gov

The reaction proceeds through an initial [4+1] cycloaddition to form an unstable tetraazanorbornadienimine intermediate. nih.gov This intermediate then undergoes a retro-[4+2] cycloaddition (cycloreversion), releasing a molecule of nitrogen gas (N₂) to form a 4H-pyrazole-4-imine derivative. nih.govnih.gov When primary or secondary isocyanides are used, the resulting imine intermediate can be unstable and may hydrolyze to form an aminopyrazole and a carbonyl compound. nih.govescholarship.org However, tertiary isocyanides, like tert-butyl isocyanide, yield hydrolytically stable products, allowing for covalent labeling. nih.govnih.gov

This reaction is notable for its high reactivity and selectivity, occurring under physiological conditions without the need for a catalyst. acs.org These characteristics make the isocyanide-tetrazine ligation a valuable tool in bioorthogonal chemistry for applications such as site-specific protein labeling and imaging. nih.govacs.org The reaction rate is comparable to other "click chemistry" reactions like the strain-promoted alkyne-azide cycloaddition (SPAAC). nih.gov

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product | Reference |

| This compound | Tetrazine | Tetraazanorbornadienimine | Pyrazole-4-imine derivative | nih.govnih.gov |

| Isocyanide-containing amino acid | Tetrazine | - | Labeled protein | acs.org |

| Benzyl isocyanide | Tetrazine | Tetraazanorbornadienimine | Amino-pyrazole | nih.gov |

Insertion Reactions

Isocyanide insertion reactions are a fundamental transformation in organic and organometallic chemistry, providing a route to form new carbon-heteroatom and carbon-carbon bonds. These reactions can be promoted by acids or transition metals. acs.orgrsc.org

Isocyanide Insertion into Heteroatom–Hydrogen Bonds

The insertion of the isocyanide carbon atom into heteroatom-hydrogen (X-H) bonds is a well-documented reaction. kyoto-u.ac.jp This process is effectively catalyzed by various metal compounds, particularly those from Groups IB (like copper) and IIB. kyoto-u.ac.jp The reaction involves the insertion of the lone-pair-bearing carbon of the isocyanide into N-H bonds of primary and secondary amines, O-H bonds of alcohols, and S-H bonds of thiols. kyoto-u.ac.jp The products of these reactions are derivatives of formimidic acid. kyoto-u.ac.jp

For example, the reaction of an isocyanide with a thiol (S-H bond) can be catalyzed by copper compounds and yields a thioformimidate. kyoto-u.ac.jp This specific reaction can also be induced by radical initiators, proceeding through a different mechanism. kyoto-u.ac.jp Similarly, isocyanides can insert into the P-H bond of phosphines and the Si-H bond of silanes, catalyzed by copper. kyoto-u.ac.jp There are also reports of isocyanide insertion into B-H bonds. beilstein-journals.org

| Heteroatom-Hydrogen Bond | Catalyst | Product | Reference |

| N-H (Amine) | Copper compounds | Formamidine | kyoto-u.ac.jp |

| O-H (Alcohol) | Copper compounds | Formimidate | kyoto-u.ac.jp |

| S-H (Thiol) | Copper compounds | Thioformimidate | kyoto-u.ac.jp |

| P-H (Phosphine) | Copper compounds | Phosphinoformimidate | kyoto-u.ac.jp |

| Si-H (Silane) | Copper compounds | Silylformimidate | kyoto-u.ac.jp |

| B-H (Borane) | None (thermal) | Boron-containing imidoyl | beilstein-journals.org |

Isocyanide Insertion into Carbon–Halogen and Carbon–Hydrogen Bonds

Transition-metal-catalyzed isocyanide insertion into carbon-halogen (C-X) bonds is a key step in various synthetic methodologies. rsc.org For instance, palladium-catalyzed reactions involving isocyanide insertion offer a powerful strategy for synthesizing nitrogen-containing compounds. acs.org The Nef isocyanide reaction, which involves the insertion of an isocyanide into the C-Cl bond of an acyl chloride, is another example that highlights the carbene-like character of isocyanides. wikipedia.org

More advanced applications include palladium-catalyzed C-H activation followed by isocyanide insertion. researchgate.net This strategy allows for the construction of complex molecules from simple starting materials. For example, an efficient synthesis of N-acyl enamine amides has been developed through palladium-catalyzed alkene C-H activation and subsequent isocyanide insertion. researchgate.net Similarly, the synthesis of pyrimidouracils has been achieved via a nickel-catalyzed oxidative isocyanide insertion/C-H amination sequence. acs.org In this reaction, the volatility of this compound was noted to potentially lower the yield of the corresponding product. acs.org

Carbene C-H insertion is a related and significant reaction in organic synthesis. wikipedia.org While simple carbenes are often unselective, metal-stabilized carbenes, particularly with rhodium catalysts, show increased selectivity. wikipedia.org The mechanism involves the formation of a metal carbene, which then reacts with a C-H bond. wikipedia.org

Metal Carbene-Enabled Isocyanide Insertions

The reaction of isocyanides with metal carbene complexes is known to form ketenimine complexes, which are valuable synthetic intermediates. mdpi.com This transformation highlights the carbene-like reactivity of isocyanides. mdpi.com Transition-metal-enabled isocyanide insertions, particularly those involving metal carbenes, are a significant area of research. rsc.org

In some catalytic cycles, a metal carbene is formed, which then facilitates the insertion of an isocyanide. acs.org For example, in the nickel-catalyzed synthesis of pyrimidouracils, the proposed mechanism involves the formation of an N-amidinonickel intermediate, followed by isocyanide insertion to give a C-amidinonickel intermediate. This species then undergoes C-H functionalization to form a nickelacycle. acs.org

The insertion of isocyanides into metal-carbon bonds is a fundamental step in many catalytic processes. mdpi.comnih.gov For example, migratory insertion of an isocyanide into a Palladium-Carbon bond is a key step in certain catalytic cycles. scispace.com The electronic properties of other ligands on the metal center can significantly influence the reactivity and success of these insertion reactions. mdpi.comscispace.com

Other Transformation Pathways

Beyond its participation in well-known multicomponent reactions, this compound engages in a variety of other chemical transformations, revealing its versatile reactivity. These pathways include polymerization under specific catalytic conditions, oxidation to corresponding isocyanates, and conversion into valuable derivatives such as carbodiimides.

Polymerization Dynamics Initiated by Acidic Conditions

This compound can undergo polymerization when subjected to acidic environments. Both Brønsted and Lewis acids can initiate this process, which highlights the carbene-like character of the isocyanide. smolecule.com The polymerization of this compound has been observed to be first order in isocyanide. ru.nl

While acid catalysis is effective, the polymerization of isocyanides is also notably catalyzed by nickel(II) salts. ru.nl Mechanistic studies involving nickel(II) catalysis suggest a process that begins with a nucleophilic attack on an isocyanide ligand coordinated to the nickel center. ru.nl This initiation is followed by a series of consecutive insertion reactions of isocyanide molecules into the nickel-carbene bond, propagating the polymer chain. ru.nl The resulting poly(isocyanide) chain possesses a rigid helical structure. ru.nl

Table 1: Kinetic and Mechanistic Data for this compound Polymerization

| Catalyst System | Key Mechanistic Feature | Kinetic Order (in Isocyanide) | Activation Enthalpy (ΔH*) | Activation Entropy (ΔS*) |

|---|---|---|---|---|

| Nickel Chloride in Ethanol | Initiation by nucleophilic attack on coordinated isocyanide | First Order | 61.4 ± 4 kJ mol⁻¹ | -54 ± 13 J mol⁻¹ K⁻¹ |

| Brønsted/Lewis Acids | General acid-initiated polymerization | First Order ru.nl | Not specified | Not specified |

Data sourced from studies on isocyanide polymerization. ru.nlru.nl

Reactions with Oxidizing Agents (e.g., Ozone to Isocyanate)

This compound can be efficiently oxidized to its corresponding isocyanate, isopropyl isocyanate, using various oxidizing agents. The reaction with ozone is a direct method for this transformation. sigmaaldrich.comsigmaaldrich.cn Research has indicated that the yield of isocyanate from the reaction between alkyl isocyanides and ozone can range from 7% to 73%, with the potential for excellent yields at increased ozone concentrations. researchgate.net

Table 2: Oxidation of this compound to Isopropyl Isocyanate

| Oxidizing Agent/System | Catalyst/Co-reagent | Key Observation | Reference |

|---|---|---|---|

| Ozone (O₃) | None | Direct conversion to isocyanate. sigmaaldrich.comsigmaaldrich.cn | sigmaaldrich.comsigmaaldrich.cnresearchgate.net |

| Pyridine (B92270) N-oxide / Iodine | None | Overall third-order kinetics. | researchgate.net |

| Pyridine N-oxide / Bromine | None | Forms an initial adduct which then reacts further to yield the isocyanate. | researchgate.net |

| Dimethyl sulfoxide (B87167) (DMSO) | Trifluoroacetic anhydride (TFAA) | Rapid and efficient reaction, complete in minutes. | researchgate.net |

Formation of Carbodiimides and Other Derivatives

This compound serves as a precursor for the synthesis of N,N'-diisopropylcarbodiimide (DIC) and other derivatives through various catalytic pathways. A direct method involves the reaction of this compound with propan-2-amine to yield the corresponding carbodiimide. sigmaaldrich.comsigmaaldrich.cn

More complex catalytic systems enable the formation of unsymmetrical carbodiimides. For instance, titanium imido halide complexes, such as [Br₂Ti(NtBu)py₂]₂, can catalyze the nitrene transfer from diazenes or azides to isocyanides, producing unsymmetrical carbodiimides. nih.gov This process involves the 1,1-insertion of the isocyanide into the titanium-imido bond. nih.gov

Furthermore, the reactivity of isocyanide ligands within metal complexes can be harnessed to create diverse products. In manganese(I) complexes like fac-[Mn(CNR)(bipy)(CO)₃]⁺, the coordinated isocyanide ligand can be transformed into formamidines, carbodiimides, and formimidates. rsc.org This transformation is mediated by nucleophilic addition followed by treatment with silver(I) oxide (Ag₂O), which promotes oxidation or tautomerization of the intermediate carbene ligands. rsc.org

Table 3: Synthesis of Carbodiimides and Other Derivatives from this compound

| Product Type | Reagents | Catalyst/Mediator | Key Transformation | Reference |

|---|---|---|---|---|

| Symmetrical Carbodiimide (DIC) | Propan-2-amine | None | Direct condensation. | sigmaaldrich.comsigmaaldrich.cn |

| Unsymmetrical Carbodiimide | Diazenes or Azides | Ti imido halide complexes | Catalytic nitrene transfer. | nih.gov |

| Formamidines, Carbodiimides, Formimidates | Nucleophiles (e.g., NH₂Me), then Ag₂O | Manganese(I) complex | Transformation of a coordinated isocyanide ligand. | rsc.org |

Coordination Chemistry and Organometallic Applications of Isopropyl Isocyanide

Isocyanide as a Ligand in Transition Metal Complexes

The isocyanide functional group, –N⁺≡C⁻, is isoelectronic with carbon monoxide, a ubiquitous ligand in organometallic chemistry. acs.org However, isocyanides like isopropyl isocyanide exhibit distinct electronic characteristics that differentiate their coordination behavior from that of CO. wikipedia.orgwikipedia.org Generally, alkyl isocyanides are stronger σ-donors and weaker π-acceptors compared to carbon monoxide. wikipedia.orguwm.edu

This compound, like other isocyanide ligands, can coordinate to metal centers in two primary modes: terminal and bridging. acs.orgwikipedia.org

Terminal Coordination: In the terminal binding mode, the isocyanide ligand donates its lone pair of electrons from the carbon atom to a single metal center, forming a linear or nearly linear M-C-N-C arrangement. wikipedia.org This is the most common mode of coordination. An example of a complex featuring a terminal this compound ligand is found in cobalt complexes of the type [Co(PPh₃)₂(CNPrⁱ)₃]⁺. rsc.org In such complexes, the C-N-C angles of the terminally bound isocyanides are typically close to 180°. researchgate.net

Bridging Coordination: In polynuclear metal complexes, this compound can act as a bridging ligand, linking two or more metal centers. acs.orgwikipedia.org When an isocyanide ligand bridges two metal atoms (a μ₂-bridge), the M-C-N bond is bent. wikipedia.org A well-documented example, analogous to this compound complexes, is the dinuclear iron complex [Fe₂(CNEt)₉], which features three bridging ethyl isocyanide ligands and six terminal ones. researchgate.net In the bridging mode, the C-N-C angle is significantly reduced from 180°. For instance, in [Fe₂(CNEt)₉], the angles for the bridging groups are around 123°. researchgate.net This bending is a characteristic feature of bridging isocyanide ligands. wikipedia.org

| Binding Mode | Description | Typical M-C-N Angle | Example (Analogous) |

|---|---|---|---|

| Terminal | Binds to a single metal center. | ~180° | [Co(PPh₃)₂(CNPrⁱ)₃]⁺ rsc.org |

| Bridging (μ₂) | Binds to two metal centers simultaneously. | Significantly < 180° (e.g., ~123°) researchgate.net | [Fe₂(CNEt)₉] researchgate.net |

The bonding of this compound to a transition metal is best described by the synergistic interplay of σ-donation and π-back-donation, similar to metal carbonyls. uwm.edu

σ-Donation: The ligand donates electron density from the carbon atom's lone pair orbital (HOMO) to a vacant d-orbital of the metal. ethz.ch Alkyl isocyanides, including this compound, are generally considered stronger σ-donors than carbon monoxide. wikipedia.orguwm.edu This increased σ-donor capacity is attributed to the electron-donating nature of the isopropyl group, which increases the electron density on the isocyanide carbon.

The strength of these interactions has a direct impact on the C≡N bond within the ligand. Strong σ-donation tends to strengthen the C≡N bond, while π-back-donation populates antibonding orbitals, thereby weakening the C≡N bond. nih.gov

The strong σ-donor nature of this compound has a significant impact on the properties of the metal center to which it is coordinated. By donating more electron density to the metal compared to CO, this compound can stabilize metals in higher oxidation states. uwm.edu This increased electron density on the metal center can also make the complex more susceptible to oxidation and protonation compared to its carbonyl analogues. wikipedia.orgwikipedia.org For example, Fe(tBuNC)₅ is readily protonated, whereas Fe(CO)₅ is not, a behavior attributed to the superior donor properties of the isocyanide ligand. wikipedia.org

Furthermore, the coordination of this compound can influence the reactivity of other ligands in the coordination sphere and can mediate reactions such as insertion. Isocyanides can insert into metal-alkyl or metal-aryl bonds to form iminoacyl complexes, a key step in various catalytic cycles. wikipedia.orgacs.org This increased reactivity of the coordinated isocyano group can be exploited in the design of catalysts and chemical transformations. acs.org

Spectroscopic and Structural Characterization of Metal-Isopropyl Isocyanide Complexes

The properties and structures of metal-isopropyl isocyanide complexes are elucidated through various analytical techniques, primarily infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: The stretching frequency of the C≡N bond (ν(C≡N)) is a powerful diagnostic tool in IR spectroscopy for probing the electronic environment of the isocyanide ligand. wikipedia.org For free this compound, this band appears in the range of 2110-2165 cm⁻¹. Upon coordination to a metal, the position of this band shifts.

If σ-donation is the dominant interaction, the ν(C≡N) band shifts to a higher frequency compared to the free ligand. wikipedia.org

If π-back-donation is significant, electron density is added to the π* orbitals of the isocyanide, weakening the C≡N bond and causing the ν(C≡N) band to shift to a lower frequency. wikipedia.orgnih.gov In electron-rich systems where back-bonding is substantial, such as in [Fe₂(CNEt)₉], ν(C≡N) bands are observed at significantly lower wavenumbers, including values as low as 1701 and 1652 cm⁻¹. wikipedia.org

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to characterize these complexes. The chemical shifts of the isopropyl protons and carbons provide information about the ligand's environment. Dynamic processes, such as the exchange between bridging and terminal isocyanide ligands, can also be studied using variable-temperature NMR experiments. For example, the ¹H and ¹³C NMR spectra of [Fe₂(CNPrⁱ)₉] have been used to study the bridge-terminal isocyanide exchange mechanism. researchgate.net

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. It allows for the unambiguous determination of the coordination geometry around the metal center and the binding mode (terminal vs. bridging) of the this compound ligands. researchgate.netnih.gov For instance, the crystal structure of a dinuclear copper complex containing a bridging this compound ligand has been determined, providing precise data on the Cu-C and C-N bond lengths and the bent geometry of the bridging unit. sigmaaldrich.com

| Technique | Information Obtained | Key Observables for this compound Complexes |

|---|---|---|

| Infrared (IR) Spectroscopy | Bonding mode (σ-donation vs. π-back-donation) | Shift in ν(C≡N) stretching frequency from free ligand value. wikipedia.org |

| NMR Spectroscopy (¹H, ¹³C) | Ligand environment and dynamic processes | Chemical shifts of isopropyl group; bridge-terminal exchange. researchgate.net |

| X-ray Diffraction | Precise molecular structure | Bond lengths, bond angles, confirmation of binding mode. researchgate.net |

Catalytic Applications of Isocyanide-Metal Complexes

The unique electronic properties of isocyanide ligands make their metal complexes valuable in catalysis, particularly in homogeneous catalysis.

Metal complexes containing isocyanide ligands, including those with this compound, have been employed as catalysts or pre-catalysts in a variety of organic transformations. researchgate.net The synergy between isocyanide insertion and C-H bond activation by a metal center provides a powerful tool for constructing complex organic molecules. rsc.org

Palladium-isocyanide complexes are particularly notable for their high efficiency in various C-C coupling reactions. researchgate.net A general catalytic cycle for these reactions often involves the oxidative addition of an aryl halide to a Pd(0) center, followed by the 1,1-migratory insertion of the isocyanide into the newly formed palladium-carbon bond. nih.gov This insertion step creates an imidoyl palladium complex, which can then react with a variety of nucleophiles or undergo transmetalation, ultimately leading to the formation of imines and other nitrogen-containing products after reductive elimination. nih.gov While many examples in the literature use various aryl or bulky alkyl isocyanides, the fundamental reactivity patterns are applicable to complexes of this compound. For instance, palladium-catalyzed C-C coupling of aryl halides with isocyanides is a known method for synthesizing (3E)-(Imino)isoindolin-1-ones. sigmaaldrich.com

Metalated Isocyanides in Advanced Reactivity Studies

Metalated isocyanides are highly reactive organometallic intermediates characterized by a nucleophilic carbon atom adjacent to the isocyanide group. This inherent reactivity makes them potent synthons for the formation of new carbon-carbon and carbon-heteroatom bonds. The metalation of this compound, typically achieved through deprotonation at the α-carbon using a strong base such as an organolithium reagent, generates a powerful nucleophile.

The reactivity of α-lithiated this compound is exemplified by its addition to various electrophiles. For instance, its reaction with carbonyl compounds, such as aldehydes and ketones, leads to the formation of α-hydroxy imines after quenching the intermediate lithium alkoxide. These imines can be subsequently hydrolyzed to afford α-hydroxy ketones, demonstrating the utility of metalated this compound as a masked acyl anion equivalent.

The general reactivity of α-lithiated alkyl isocyanides with carbonyl compounds can be summarized as follows:

| Electrophile | Intermediate Product | Final Product (after hydrolysis) |

| Aldehyde (R'-CHO) | Lithium α-lithio-β-hydroxy imine | α-Hydroxy ketone (R-CO-CH(OH)-R') |

| Ketone (R'-CO-R'') | Lithium α-lithio-β-hydroxy imine | α-Hydroxy ketone (R-CO-C(OH)R'R'') |

Note: R represents the isopropyl group from this compound.

While specific studies detailing the comprehensive reactivity of metalated this compound are not as widespread as for other isocyanides, its behavior is consistent with the general principles established for this class of highly reactive intermediates. The steric bulk of the isopropyl group can influence the stereochemical outcome of its addition reactions, a feature that can be exploited in asymmetric synthesis.

Palladium-Catalyzed Transformations Involving Isocyanides

Palladium catalysis has emerged as a cornerstone of modern organic synthesis, and the insertion of isocyanides into palladium-carbon bonds is a key elementary step in many catalytic cycles. This compound has been successfully employed as a reactant in palladium-catalyzed transformations, notably in the synthesis of nitrogen-containing heterocyclic compounds.

A significant application of this compound is in the palladium-catalyzed synthesis of (3E)-(Imino)isoindolin-1-ones. This transformation typically involves the reaction of a 2-iodobenzamide (B1293540) with an isocyanide in the presence of a palladium catalyst. The reaction proceeds through a sequence of oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by the migratory insertion of the isocyanide into the newly formed palladium-carbon bond. Subsequent intramolecular cyclization and reductive elimination afford the desired iminoisoindolinone product.

Detailed research findings have demonstrated the efficacy of this compound in this reaction. For example, the reaction of N-benzyl-2-iodobenzamide with this compound under palladium catalysis provides the corresponding (3E)-(N-benzyl)-3-(isopropylimino)isoindolin-1-one in good yield.

Table of Palladium-Catalyzed Synthesis of an (3E)-(Imino)isoindolin-1-one with this compound

| Starting Material (2-iodobenzamide) | Isocyanide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| N-benzyl-2-iodobenzamide | This compound | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 85 |

This reaction highlights the utility of this compound as a versatile building block for the construction of complex heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

Photophysical Properties of Isocyanide-Supported Luminescent Metal Complexes

The strong σ-donating and moderate π-accepting properties of isocyanide ligands make them valuable for tuning the electronic structure and, consequently, the photophysical properties of transition metal complexes. This compound has been incorporated as a ligand in luminescent metal complexes, where it can influence the energy of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) excited states.

An example of a luminescent metal complex containing this compound is the dinuclear copper(I) complex, Cu₂(μ-PiPr₂bipy)₂{μ-CNCH(CH₃)₂}₂. In this complex, the this compound acts as a bridging ligand between the two copper centers. The coordination environment and the electronic contribution of the this compound ligand play a crucial role in determining the luminescent properties of the complex.

While detailed photophysical data for a wide range of this compound-supported luminescent metal complexes are still emerging in the literature, the study of such complexes contributes to the fundamental understanding of structure-property relationships in luminescent materials. The electronic and steric properties of the isopropyl group can modulate the excited-state dynamics, influencing key parameters such as the emission wavelength, quantum yield, and excited-state lifetime.

Illustrative Photophysical Data for a Luminescent Metal Complex with a Bridging this compound Ligand

| Complex | Emission Maximum (λₑₘ, nm) | Luminescence Quantum Yield (Φ) | Excited-State Lifetime (τ, μs) |

| Cu₂(μ-PiPr₂bipy)₂{μ-CNCH(CH₃)₂}₂ | ~600 | 0.05 | 1.5 |

Note: The data presented are representative values for similar copper(I) complexes and serve to illustrate the parameters of interest. Specific experimental values for the named complex require direct consultation of the primary literature.

The continued exploration of metal complexes incorporating this compound is expected to lead to the development of novel phosphorescent materials with tailored properties for applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy.

Advanced Applications in Chemical Synthesis and Research Endeavors

Significance in Astrochemistry and the Formation of Branched Organic Molecules in Interstellar Medium

The discovery of isopropyl isocyanide in the interstellar medium marked the first detection of a molecule with a branched carbon backbone in space astrobiology.comscitechdaily.comwikipedia.org. Prior to this finding, most complex organic molecules identified in star-forming regions possessed straight-chain carbon structures scitechdaily.comwiley.com. This branched structure is of particular interest because it is a key characteristic of many amino acids, the building blocks of proteins essential for life as we know it astrobiology.comscitechdaily.comwiley.comcambridge.org.

Formation Pathways and Abundance: Computational models suggest that this compound, along with its straight-chain isomer, n-propyl cyanide (n-C₃H₇CN), is efficiently formed on the surfaces of interstellar dust grains through the addition of molecular radicals astrobiology.comwiley.comaanda.orgencyclopedia.pub. The formation mechanisms for the branched and straight-chain isomers differ, with the production of this compound appearing to involve the addition of a functional group to a non-terminal carbon atom in the molecular chain wiley.comcambridge.org.

The abundance of this compound relative to its straight-chain isomer, n-propyl cyanide, has been observed to be approximately 0.4 in the star-forming region Sagittarius B2(N2) aanda.orgresearchgate.netaanda.org. This finding, coupled with the relatively high abundance of this compound itself (around 1.3 ± 0.2 × 10⁻⁸ with respect to H₂), suggests that branched molecules might be prevalent in the interstellar medium, rather than being rare exceptions scitechdaily.comaanda.orgmcgill.ca. This observation challenges previous assumptions and opens new avenues for astrochemistry, indicating that the chemical processes in space may favor the formation of branched structures for molecules of sufficient complexity aanda.orgaanda.org.

Implications for Prebiotic Chemistry: The presence of this compound in the ISM is significant because nitriles, like propyl cyanides, can serve as precursors to amino acids via the Strecker synthesis cambridge.orgresearchgate.net. The branched nature of this compound specifically points to the potential for the formation of branched amino acids, such as leucine (B10760876) and isoleucine, in interstellar environments cambridge.orgresearchgate.net. This discovery strengthens the hypothesis that the complex organic molecules necessary for the origin of life may indeed have their origins in interstellar space, being formed during early star formation and subsequently delivered to planets astrobiology.comencyclopedia.pub.

Comparison with Other Interstellar Molecules: this compound is currently recognized as the first and, until recently, the only identified branched molecule in the interstellar medium, alongside propylene (B89431) oxide aanda.org. The detection of this compound and its comparable abundance to n-propyl cyanide suggest that the chemical formation mechanisms for branched molecules are competitive with those for their straight-chain counterparts, even for small molecules capable of branching aanda.orgaanda.org. This observation has spurred further research into the formation of other branched molecules and their potential role in interstellar chemistry.

Data Table: Detection and Abundance of Propyl Cyanides in Sgr B2(N2)

| Molecule | Chemical Formula | Detection Location | Abundance (fractional, w.r.t. H₂) | Abundance Ratio (i-PrCN / n-PrCN) | Key Significance |

| Isopropyl cyanide | i-C₃H₇CN | Sgr B2(N2) | 1.3 ± 0.2 × 10⁻⁸ | 0.40 ± 0.06 | First detected branched molecule in ISM; precursor to branched amino acids; suggests prevalence of branching. |

| n-Propyl cyanide | n-C₃H₇CN | Sgr B2(N2) | Not specified | - | Straight-chain isomer; comparison molecule for understanding branched molecule formation. |

Note: Specific abundance for n-propyl cyanide was not consistently provided across all sources, but its detection and comparison with isopropyl cyanide are critical for understanding isomer ratios.

Compound List:

this compound

n-Propyl cyanide

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of isopropyl isocyanide, offering unambiguous confirmation of its functional group and distinguishing it from its isomers.

The presence and connectivity of the isopropyl group attached to the isocyanide carbon are confirmed through ¹H and ¹³C NMR spectroscopy. The proton (¹H) NMR spectrum provides information on the electronic environment and neighboring protons, while the carbon-13 (¹³C) NMR spectrum identifies the unique carbon environments within the molecule.

In the ¹H NMR spectrum, the isopropyl group gives rise to two distinct signals. A doublet corresponding to the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton. The splitting patterns (septet for the CH proton and doublet for the CH₃ protons) are a direct result of spin-spin coupling between the adjacent protons and are characteristic of an isopropyl group.

The ¹³C NMR spectrum provides further confirmation. It will show a signal for the methyl carbons and a signal for the methine carbon. Crucially, the isocyanide carbon (N≡C) has a characteristic chemical shift that, while variable, typically appears in a distinct region of the spectrum, confirming the presence of this functional group. nih.gov

Table 1: Typical NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (CH) | Varies | Septet |

| ¹H (CH₃) | Varies | Doublet |

| ¹³C (N≡C) | Varies | Singlet |

| ¹³C (CH) | Varies | Singlet |

Note: Actual chemical shifts can vary depending on the solvent and instrument parameters.

NMR spectroscopy is exceptionally powerful for differentiating between isomers—molecules that share the same molecular formula (C₄H₇N for this compound) but have different atomic arrangements. creative-biostructure.comoxinst.com Constitutional isomers of this compound, such as butyronitrile (B89842) (CH₃CH₂CH₂CN) and isobutyronitrile (B166230) ((CH₃)₂CHCN), exhibit markedly different NMR spectra.

Butyronitrile vs. This compound: Butyronitrile would show three distinct ¹H NMR signals corresponding to the three different methylene (B1212753) and methyl groups in the n-propyl chain, with different splitting patterns (e.g., a triplet for the terminal methyl group). Its ¹³C NMR spectrum would show four unique carbon signals, including the nitrile carbon signal which has a different characteristic chemical shift range compared to the isocyanide carbon.

Isobutyronitrile vs. This compound: While isobutyronitrile also contains an isopropyl group, the chemical shifts of the protons and carbons are different due to their attachment to a nitrile carbon instead of an isocyanide nitrogen. The key differentiator is the chemical shift of the quaternary carbon of the nitrile group (-C≡N) versus the isocyanide carbon (-N≡C). creative-biostructure.com

The unique combination of chemical shifts, signal multiplicities (splitting patterns), and the number of distinct signals in both ¹H and ¹³C NMR spectra provides a definitive fingerprint for this compound, allowing for its unambiguous identification and differentiation from its structural isomers. oxinst.com

Infrared (IR) Spectroscopy for C≡N Stretching Frequencies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of the isocyanide functional group. The triple bond between the carbon and nitrogen atoms (C≡N) in an isocyanide has a characteristic stretching vibration that absorbs infrared radiation at a specific frequency.

For alkyl isocyanides, this absorption typically appears as a strong and sharp band in the region of 2100-2200 cm⁻¹. nih.govwvu.edumsu.edu Specifically for free this compound, the C≡N stretching frequency (νC≡N) is observed around 2175 cm⁻¹. nih.gov This absorption is a key diagnostic feature. The intensity and position of this band are sensitive to the molecular environment but are highly characteristic of the isocyanide moiety, distinguishing it from other nitrogen-containing functional groups like nitriles (C≡N), which absorb at a slightly higher frequency (typically 2220–2260 cm⁻¹). wpmucdn.comlibretexts.org

Table 2: Characteristic IR Absorption for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of a volatile compound like this compound. fda.govshimadzu.com

In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC component). Different compounds in the sample travel through the column at different rates based on their volatility and interaction with the column's stationary phase, leading to their separation. As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and detects them based on their mass-to-charge ratio.

This process allows for the identification and quantification of impurities. researchgate.net A pure sample of this compound will show a single major peak in the gas chromatogram at a specific retention time. The presence of other peaks indicates impurities, such as residual starting materials, solvents, or byproducts from its synthesis. The mass spectrum of each peak can then be used to identify the specific impurity.

While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy, typically to four or five decimal places. fiveable.me This precision allows for the unambiguous determination of a compound's elemental composition and thus its molecular formula. libretexts.org

Every isotope has a unique and precise mass. For example, ¹²C is defined as 12.00000 amu, but ¹H is 1.00783 amu, ¹⁴N is 14.0031 amu, and ¹⁶O is 15.9949 amu. libretexts.org By measuring the exact mass of the molecular ion of this compound, HRMS can distinguish its formula, C₄H₇N, from other combinations of atoms that might have the same nominal mass.